![molecular formula C8H6BrF3N4O B12858072 3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12858072.png)
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with a bromine atom, a methyl group, and a trifluoroethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine under basic conditions.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the trifluoroethoxy group: This step involves the reaction of the intermediate with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products Formed
Nucleophilic substitution: Substituted pyrazolo[3,4-d]pyrimidines with various functional groups.
Oxidation and reduction: Oxidized or reduced derivatives with altered electronic properties.
Coupling reactions:
科学研究应用
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for designing kinase inhibitors or other bioactive molecules.
Material science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaics.
Biological research: It can serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Industrial applications: The compound can be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
作用机制
The mechanism of action of 3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application:
Kinase inhibition: The compound may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways.
Receptor binding: It can interact with specific receptors, modulating their activity and influencing cellular responses.
Electronic properties: In material science, the compound’s electronic properties can be exploited to enhance the performance of organic electronic devices.
相似化合物的比较
Similar Compounds
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-imidazo[4,5-d]pyrimidine: Similar structure but with an imidazole ring instead of a pyrazole ring.
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]triazine: Similar structure but with a triazine ring instead of a pyrimidine ring.
Uniqueness
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.
属性
分子式 |
C8H6BrF3N4O |
|---|---|
分子量 |
311.06 g/mol |
IUPAC 名称 |
3-bromo-1-methyl-4-(2,2,2-trifluoroethoxy)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H6BrF3N4O/c1-16-6-4(5(9)15-16)7(14-3-13-6)17-2-8(10,11)12/h3H,2H2,1H3 |
InChI 键 |
XKGNJGSKXOSAOZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=NC=N2)OCC(F)(F)F)C(=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


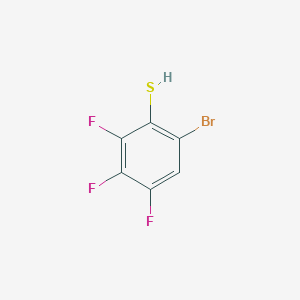
![2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B12858006.png)

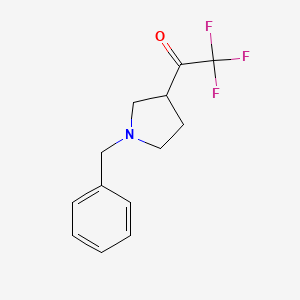
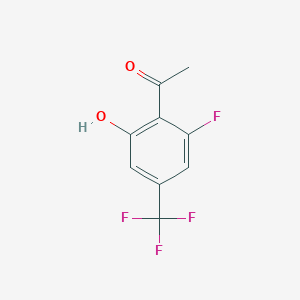
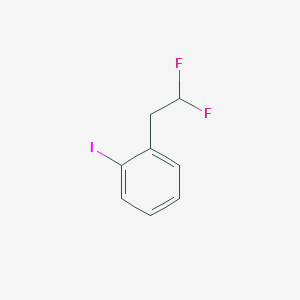

![(4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858027.png)
![5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12858032.png)
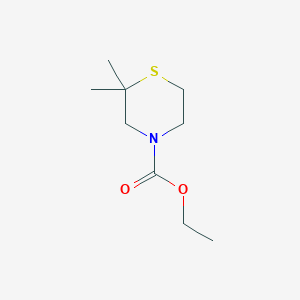
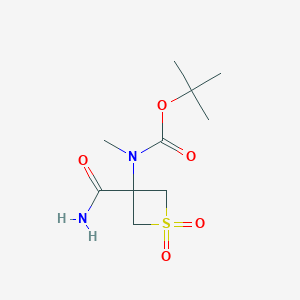
![5-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12858052.png)
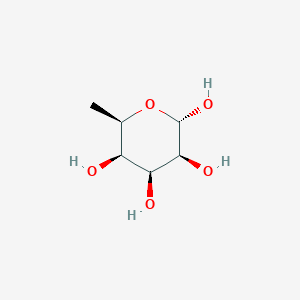
![2-Chlorobenzo[d]oxazole-5-thiol](/img/structure/B12858070.png)
